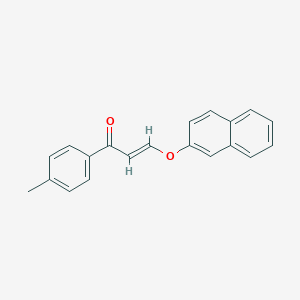![molecular formula C12H11ClN2OS B214948 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B214948.png)
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one, also known as R547, is a small molecule inhibitor that has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound was first synthesized by Array BioPharma Inc. and has been extensively studied for its mechanism of action and therapeutic potential.
作用机制
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is a selective inhibitor of CDK1, CDK2, and CDK4, which are involved in cell cycle regulation and tumor growth. This compound binds to the ATP-binding pocket of these kinases, preventing their activity and leading to cell cycle arrest and apoptosis in cancer cells. In addition, this compound inhibits the activity of T cells by blocking the activation of the transcription factor nuclear factor of activated T cells (NFAT), which is involved in T cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In T cells, this compound inhibits T cell activation and proliferation, leading to the suppression of the immune response. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is its selectivity for CDK1, CDK2, and CDK4, which allows for targeted inhibition of these kinases in cancer cells. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a potential candidate for oral administration. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate for in vivo studies.
未来方向
There are several future directions for the study of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one. One potential direction is the development of this compound as a therapeutic agent for cancer and autoimmune disorders. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another potential direction is the study of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other signaling pathways and cellular processes.
合成方法
The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves several steps, including the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to form this compound. The overall yield of this synthesis method is approximately 30%.
科学研究应用
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to inhibit the activity of several kinases, including cyclin-dependent kinase 1 (CDK1), CDK2, and CDK4, which play a critical role in cell cycle regulation and tumor growth.
In autoimmune disorders, this compound has been shown to inhibit the activity of T cells, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response.
属性
分子式 |
C12H11ClN2OS |
|---|---|
分子量 |
266.75 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-6-11(16)15-12(14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) |
InChI 键 |
KAYFBYGQLVMKBS-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)Cl |
SMILES |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)

![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)
